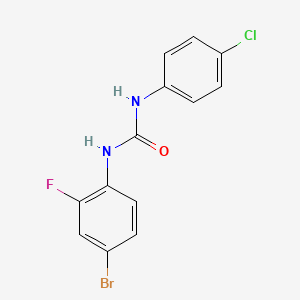

1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea

Description

1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea is a halogenated urea derivative characterized by a 4-bromo-2-fluorophenyl group and a 4-chlorophenyl group linked via a urea moiety. Halogen substituents (Br, F, Cl) enhance lipophilicity and may influence metabolic stability, making it a candidate for agrochemical or pharmaceutical applications .

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFN2O/c14-8-1-6-12(11(16)7-8)18-13(19)17-10-4-2-9(15)3-5-10/h1-7H,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOJFXQKUQJBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea typically involves the reaction of 4-bromo-2-fluoroaniline with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the fluorophenyl ring undergoes substitution under nucleophilic conditions due to electron-withdrawing effects from fluorine and urea groups. Key reactions include:

Mechanistic Insight : Fluorine's ortho-directing effect enhances bromine's electrophilicity, facilitating NAS. Polar aprotic solvents (e.g., DMF) improve reaction rates .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling reactions for biaryl synthesis:

| Aryl Boronic Acid | Catalyst System | Yield (%) | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 78 | Biaryl urea derivatives |

| 4-Pyridylboronic acid | PdCl₂(dppf), CsF, DME | 65 | Heterocyclic hybrids |

Reaction conditions: 90°C, 12h under nitrogen . Products retain the urea backbone, enabling further functionalization.

Urea Group Reactivity

The urea moiety undergoes hydrolysis and condensation:

Hydrolysis

-

Acidic Conditions (HCl/H₂O, 60°C): Cleaves into 4-bromo-2-fluoroaniline and 4-chlorophenyl isocyanate .

-

Basic Conditions (NaOH/EtOH, 50°C): Forms 4-chloroaniline and CO₂ .

Condensation with Carbonyl Compounds

Reacts with aldehydes (e.g., benzaldehyde) in acidic media to form bis-urea derivatives .

Spectroscopic Characterization Post-Reaction

Post-reaction analysis via ¹H NMR and ¹³C NMR confirms structural changes:

-

Amination Product : Disappearance of bromine-coupled aromatic protons (δ 7.43–7.38 ppm) and new NH₂ signals at δ 5.2 ppm .

-

Suzuki Product : New aromatic peaks from coupled aryl groups (δ 7.8–7.5 ppm) .

Stability Under Oxidative/Reductive Conditions

| Condition | Reagent | Outcome |

|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Decomposition (no isolable products) |

| Reduction | H₂/Pd-C, EtOH | Partial dehalogenation (Br → H) |

Reductive conditions preferentially remove bromine over chlorine due to lower bond dissociation energy .

Comparative Reactivity with Structural Analogs

| Compound Modification | Reactivity Trend |

|---|---|

| Bromine → Chlorine (3g ) | Slower NAS due to weaker EWG effect |

| Urea → Thiourea | Enhanced resistance to hydrolysis |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have demonstrated that urea derivatives, including those similar to 1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea, exhibit significant antimicrobial activity. For instance, a series of new urea derivatives were synthesized and tested against multiple bacterial strains, showing promising growth inhibition against pathogens such as Acinetobacter baumannii and Staphylococcus aureus .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the interaction with specific biological targets. The presence of halogen atoms (bromine and fluorine) can enhance binding affinity to target enzymes or receptors, potentially leading to the development of new therapeutic agents .

Biological Research

Small Molecule Interactions

In biological contexts, this compound can be utilized to study the interactions between small molecules and biological macromolecules. Such studies are crucial for understanding drug-receptor interactions and designing inhibitors for specific enzymes .

Case Study: Allosteric Modulation

A study focused on substituted urea analogs demonstrated their potential as allosteric modulators of cannabinoid receptors. The structure-activity relationship (SAR) revealed that modifications in the urea structure could significantly impact the potency and selectivity of these compounds . This highlights the potential for this compound to serve as a lead compound in developing new modulators.

Material Science

Synthesis of Advanced Materials

In materials science, urea derivatives are often employed as building blocks in organic synthesis. This compound can be utilized to create more complex molecules that may serve as precursors for specialty chemicals and advanced materials used in coatings, adhesives, and electronic applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its para-bromo/fluoro and para-chloro substitutions. Key comparisons with similar urea derivatives include:

Physicochemical Properties

- Hydrogen Bonding : The urea group in all analogs facilitates N–H···O interactions, critical for crystal packing (e.g., zigzag chains in adamantyl-ureas ). Halogens (Br, Cl, F) modulate solubility and melting points.

- Lipophilicity : Bromine and chlorine substituents increase logP values, enhancing membrane permeability. Trifluoromethyl groups (e.g., in cloflucarban) further boost hydrophobicity .

- Stability : Thiourea analogs (e.g., 1-(2-bromo-4-chlorophenyl)-3,3-dimethylthiourea) exhibit reduced hydrogen-bonding capacity compared to ureas, affecting solubility and reactivity .

Biological Activity

1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C₉H₉BrClFN₂O

- Molecular Weight : Approximately 295.54 g/mol

- Functional Groups : Urea functional group, halogen substituents (bromine and fluorine), which enhance its reactivity and biological interactions.

This compound exhibits significant biological activity primarily as an inhibitor in various enzymatic pathways, particularly those associated with cancer and inflammatory diseases. Its structural features allow it to interact effectively with biological targets, leading to potential therapeutic applications.

Enzymatic Inhibition

- The compound has shown potential as an inhibitor of specific enzymes related to cancer progression and inflammatory responses. Studies indicate that it may modulate the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in various biochemical pathways .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes the key differences and similarities in their biological activities.

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-chloroethyl)urea | Chlorine instead of bromine | Varying receptor affinity | Moderate inhibition of MAO |

| 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea | Different fluorine positioning | Altered pharmacological profile | Stronger anti-inflammatory effects |

| 1-(4-Bromo-3-methylphenyl)-3-(2-chloroethyl)urea | Methyl group instead of fluorine | Potentially different metabolic pathways | Enhanced antibacterial activity |

Antimicrobial Activity

Research has demonstrated that derivatives of urea compounds, including this compound, exhibit antimicrobial properties against various bacterial strains. A notable study screened several urea derivatives against bacteria such as Escherichia coli and Staphylococcus aureus, revealing promising growth inhibition rates .

Cytotoxicity Evaluation

In vitro toxicity studies using Vero cell lines showed that the compound maintains a favorable safety profile at concentrations up to 100 μg/mL, indicating low cytotoxicity while retaining biological efficacy .

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of halogenated urea derivatives. The positioning and type of halogen significantly influence the compound's interaction with target enzymes. For instance, compounds with bromine at the para-position have been shown to exhibit superior inhibitory effects compared to those with fluorine or chlorine substitutions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea, and how can reaction yields be improved?

- Methodology : Start with a carbamate intermediate (e.g., phenyl 4-bromo-2-fluorophenyl carbamate) reacting with 4-chloroaniline in acetonitrile under reflux (65–80°C). Catalytic bases like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance nucleophilic substitution efficiency .

- Yield Optimization : Use factorial design experiments to test variables (temperature, solvent polarity, base concentration). For example, a 2³ factorial design (temperature × solvent × catalyst loading) can identify interactions affecting yield .

- Table 1 : Example reaction conditions and yields:

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| ACN | 65 | DABCO | 72 |

| DMF | 80 | None | 58 |

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodology : Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 295 K produces single crystals suitable for X-ray analysis. Monitor crystal growth via polarized light microscopy to avoid twinning .

- Data Validation : Compare experimental bond lengths (e.g., C–C: 0.009 Å mean deviation) with DFT-calculated values to confirm structural accuracy .

Q. What analytical techniques are most reliable for purity assessment?

- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI+) to detect impurities. NMR (¹H/¹³C) quantifies regiochemical purity, particularly for distinguishing bromo/fluoro substitution patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices for electrophilic sites. Compare with experimental kinetics (e.g., SNAr reactions with amines) to validate predictions .

- Table 2 : Key computational parameters:

| Parameter | Value |

|---|---|

| Basis Set | 6-311+G(d,p) |

| Solvent Model | PCM (ACN) |

| Fukui Index (C-4 Br) | 0.12 |

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

- Methodology : Conduct meta-analysis of dose-response curves (e.g., IC₅₀ values) under standardized conditions (pH 7.4, 37°C). Use ANOVA to identify confounding variables (e.g., serum protein binding differences) .

- Case Study : If conflicting cytotoxicity data arise, test solubility in DMSO/PBS mixtures via dynamic light scattering (DLS) to rule out aggregation artifacts .

Q. How do electronic effects of substituents (Br, F, Cl) influence urea’s hydrogen-bonding capacity?

- Methodology : IR spectroscopy (N–H stretching frequencies) and X-ray crystallography (intermolecular distances) quantify H-bond strength. Electron-withdrawing groups (Br, Cl) reduce N–H basicity, weakening H-bond networks .

- Table 3 : Substituent effects on H-bond metrics:

| Substituent | N–H Stretch (cm⁻¹) | H-bond Distance (Å) |

|---|---|---|

| 4-Br | 3320 | 2.89 |

| 4-Cl | 3345 | 2.95 |

Q. What experimental designs validate the compound’s stability under physiological conditions?

- Methodology : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS/MS and assign structures to major metabolites (e.g., hydrolyzed urea → aniline derivatives) .

Theoretical and Methodological Integration

Q. How can QSAR models link structural features to kinase inhibition activity?

- Framework : Use Comparative Molecular Field Analysis (CoMFA) with training sets of urea derivatives. Validate models with leave-one-out cross-validation (q² > 0.5) and external test sets .

- Data Source : Extract crystal structures of kinase-urea complexes (PDB) to define pharmacophore features (e.g., hydrophobic pockets accommodating halogenated aryl groups) .

Q. What statistical approaches reconcile discrepancies between in silico and experimental solubility data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.